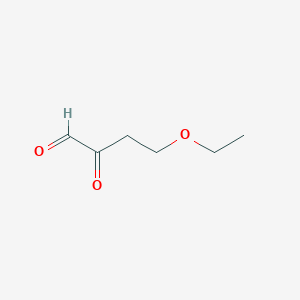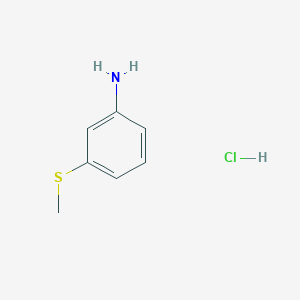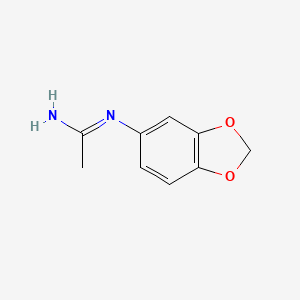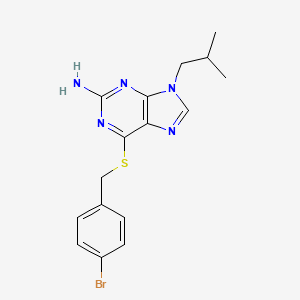
9H-Purine, 2-amino-6-(p-bromobenzylthio)-9-isobutyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“9H-Purine, 2-amino-6-(p-bromobenzylthio)-9-isobutyl-” is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids. This particular compound features a bromobenzylthio group and an isobutyl group, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “9H-Purine, 2-amino-6-(p-bromobenzylthio)-9-isobutyl-” typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: Begin with a purine derivative.
Substitution Reaction: Introduce the p-bromobenzylthio group via a nucleophilic substitution reaction.
Alkylation: Attach the isobutyl group through an alkylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Temperature and Pressure: Control of temperature and pressure to maximize yield.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
“9H-Purine, 2-amino-6-(p-bromobenzylthio)-9-isobutyl-” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions could modify the functional groups.
Substitution: The bromobenzylthio group can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Solvents: Organic solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action for this compound would involve its interaction with specific molecular targets. For instance:
Molecular Targets: Enzymes or receptors that recognize the purine structure.
Pathways: The compound may influence biochemical pathways related to nucleic acid metabolism or signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- 9H-Purine, 2-amino-6-(methylthio)-9-isobutyl-
- 9H-Purine, 2-amino-6-(ethylthio)-9-isobutyl-
Uniqueness
“9H-Purine, 2-amino-6-(p-bromobenzylthio)-9-isobutyl-” is unique due to the presence of the p-bromobenzylthio group, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
93313-23-6 |
|---|---|
Fórmula molecular |
C16H18BrN5S |
Peso molecular |
392.3 g/mol |
Nombre IUPAC |
6-[(4-bromophenyl)methylsulfanyl]-9-(2-methylpropyl)purin-2-amine |
InChI |
InChI=1S/C16H18BrN5S/c1-10(2)7-22-9-19-13-14(22)20-16(18)21-15(13)23-8-11-3-5-12(17)6-4-11/h3-6,9-10H,7-8H2,1-2H3,(H2,18,20,21) |
Clave InChI |
XWJSIQFSDCRGHS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C=NC2=C1N=C(N=C2SCC3=CC=C(C=C3)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


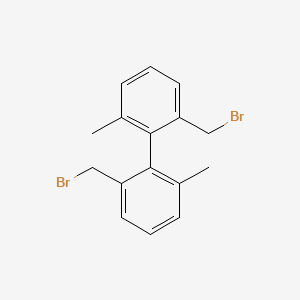

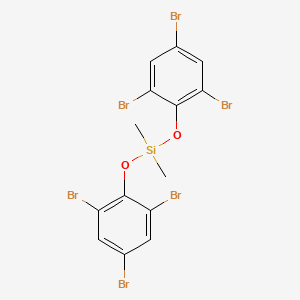
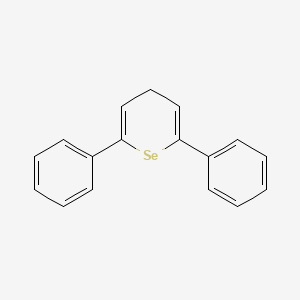
![Benzyl[4,5-bis(4-methoxyphenyl)thiophen-2-yl]dimethylsilane](/img/structure/B14360481.png)
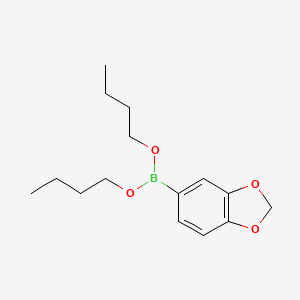

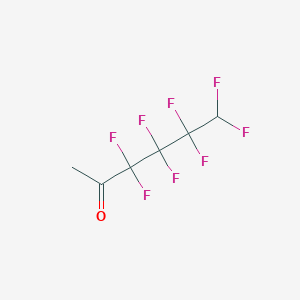
![{4-[(Oxan-2-yl)oxy]butyl}(triphenyl)phosphanium iodide](/img/structure/B14360504.png)
plumbane](/img/structure/B14360510.png)
